molecular formula C16H26N2OS B14436729 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea CAS No. 79490-15-6

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea

Cat. No.: B14436729
CAS No.: 79490-15-6
M. Wt: 294.5 g/mol
InChI Key: HSVRESMLGJHCRA-UHFFFAOYSA-N
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Description

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is a chemical compound known for its antioxidant properties. It belongs to the class of phenolic antioxidants, which are widely used to prevent the oxidation of unsaturated fats in various products such as oils, fats, and butter oil . This compound is also utilized in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted thiourea compounds .

Scientific Research Applications

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative stress. The molecular targets and pathways involved include various enzymes and signaling pathways that regulate oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxytoluene: Another phenolic antioxidant used in similar applications.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A related compound with antioxidant properties.

    Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as a primary antioxidant for stabilizing polymers.

Uniqueness

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its ability to effectively scavenge free radicals and prevent oxidative damage makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

79490-15-6

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)methylthiourea

InChI

InChI=1S/C16H26N2OS/c1-15(2,3)11-7-10(9-18-14(17)20)8-12(13(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H3,17,18,20)

InChI Key

HSVRESMLGJHCRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=S)N

Origin of Product

United States

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